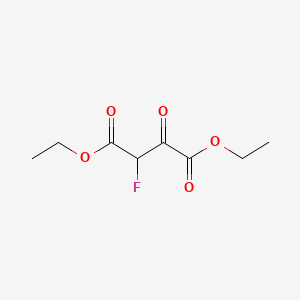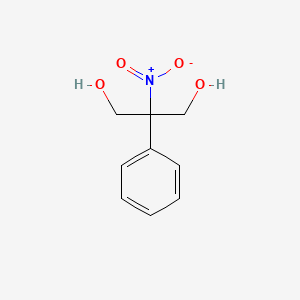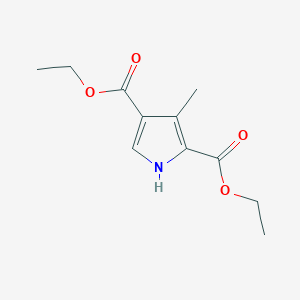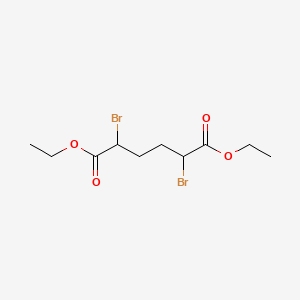
メソ-2,5-ジブロモアジピン酸ジエチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
“(2R,5S)-rel-Diethyl 2,5-dibromohexanedioate” is a chemical compound with the linear formula C8H12Br2O4 . It has a molecular weight of 331.99 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “(2R,5S)-rel-Diethyl 2,5-dibromohexanedioate” is represented by the linear formula C8H12Br2O4 . The compound has a molecular weight of 331.99 .Physical And Chemical Properties Analysis
“(2R,5S)-rel-Diethyl 2,5-dibromohexanedioate” has a molecular weight of 360.04 g/mol . It has a computed XLogP3-AA value of 3.1, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It also has 9 rotatable bonds .作用機序
Target of Action
Diethyl meso-2,5-dibromoadipate, also known as (2R,5S)-rel-Diethyl 2,5-dibromohexanedioate or Diethyl (2R,5S)-2,5-dibromohexanedioate, is primarily used as a difunctional initiator in the polymerization of n-butyl acrylate . The primary targets of this compound are the monomers of n-butyl acrylate, which it helps to polymerize.
Mode of Action
The compound acts as a difunctional initiator during the polymerization of n-butyl acrylate . It reacts with N-methylallylamine in the presence of potassium carbonate to yield two diastereomers of diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate .
Biochemical Pathways
The compound is involved in the polymerization pathway of n-butyl acrylate, leading to the formation of α,ω-bromo-poly(n-BuA) having a narrow molecular weight distribution .
Result of Action
The result of the action of Diethyl meso-2,5-dibromoadipate is the formation of α,ω-bromo-poly(n-BuA), a polymer with a narrow molecular weight distribution . This polymer has potential applications in various industries, including the production of coatings, adhesives, and sealants.
Action Environment
The efficacy and stability of Diethyl meso-2,5-dibromoadipate are influenced by environmental factors such as temperature and the presence of other reactants. For instance, the compound is typically stored under inert gas at 2–8 °C . Furthermore, the presence of N-methylallylamine and potassium carbonate is necessary for the compound to yield diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate .
実験室実験の利点と制限
The main advantage of using (2R,5S)-rel-Diethyl (2R,5S)-rel-Diethyl 2,5-dibromohexanedioateexanedioate in laboratory experiments is its high reactivity. It is a versatile reagent that can be used in a variety of organic synthesis reactions. However, it is also highly reactive and can react with other compounds in the reaction mixture, resulting in the formation of unwanted byproducts. Additionally, it is a relatively expensive reagent and must be handled with care to avoid contamination.
将来の方向性
The potential future directions for (2R,5S)-rel-Diethyl (2R,5S)-rel-Diethyl 2,5-dibromohexanedioateexanedioate include the development of new synthetic routes for its production and the exploration of its potential applications in the fields of materials science, drug discovery, and agriculture. Additionally, further research could be conducted to investigate the biological effects of the compound and to develop new methods for its safe handling and storage. Furthermore, further research could be conducted to explore the potential use of the compound as a catalyst in organic synthesis reactions.
合成法
The synthesis of (2R,5S)-rel-Diethyl (2R,5S)-rel-Diethyl 2,5-dibromohexanedioateexanedioate can be achieved via two methods: direct esterification and acid-catalyzed esterification. In the direct esterification method, a mixture of (2R,5S)-rel-Diethyl 2,5-dibromohexanedioateexanedioic acid and diethyl ether is heated in the presence of a catalytic amount of sulfuric acid. The reaction proceeds to completion in several hours and yields the desired product. In the acid-catalyzed esterification method, the same reaction is carried out in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is faster than the direct esterification method and yields the desired product in a shorter period of time.
科学的研究の応用
重合開始剤
メソ-2,5-ジブロモアジピン酸ジエチルは、n-ブチルアクリレート(n-BuA)重合における二官能性開始剤として使用できます . これにより、狭分子量分布を持つα、ω-ブロモ-ポリ(n-BuA)が得られます .
原子移動ラジカル重合(ATRP)開始剤
この化合物は、二官能性原子移動ラジカル重合(ATRP)開始剤としても使用できます . ATRPは、制御された/リビングラジカル重合の一種であり、得られるポリマーの分子量と構造を正確に制御できます。
オクタデシルエステルエーテルダイマーの溶液重合
メソ-2,5-ジブロモアジピン酸ジエチルは、ATRPによるオクタデシルエステルエーテルダイマーの溶液重合における開始剤として使用できます .
2,5-ジアジドアジピン酸ジエチルの合成
この化合物は、2,5-ジアジドアジピン酸ジエチルの合成に使用できます . ジアジドは、クリックケミストリーやフォトリソグラフィーを含むさまざまな化学反応に有用です。
ジアステレオマーの合成
メソ-2,5-ジブロモアジピン酸ジエチルは、炭酸カリウムの存在下でN-メチルアリルアミンと反応して、2-アリル-N-メチルピロリジン-2,5-ジカルボン酸ジエチルのジアステレオマー2つを生成します .
Safety and Hazards
特性
IUPAC Name |
diethyl (2S,5R)-2,5-dibromohexanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Br2O4/c1-3-15-9(13)7(11)5-6-8(12)10(14)16-4-2/h7-8H,3-6H2,1-2H3/t7-,8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCNJHBDCUBIPB-OCAPTIKFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(C(=O)OCC)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC[C@@H](C(=O)OCC)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Br2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
869-10-3 |
Source


|
| Record name | Diethyl meso-2,5-dibromoadipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the role of Diethyl meso-2,5-dibromoadipate in the synthesis of block copolymers?
A1: Diethyl meso-2,5-dibromoadipate acts as a bifunctional initiator in ATRP. [] This means it can initiate polymerization from both ends of its structure. In the study, it was specifically employed to synthesize Poly(methyl methacrylate)-block-poly(n-butyl acrylate)-block-poly(methyl methacrylate) triblock copolymers.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295821.png)
![1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295822.png)
![7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine](/img/structure/B1295823.png)
![Thieno[2,3-c]furan-4,6-dione](/img/structure/B1295826.png)
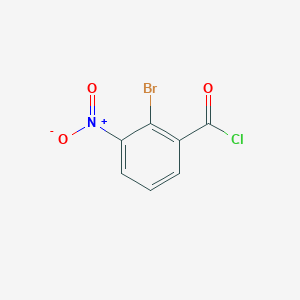
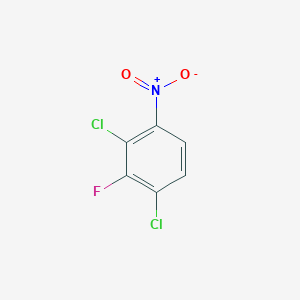
![2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde](/img/structure/B1295833.png)
